Cas no 2172246-05-6 (3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid)

3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid
- 3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid
- 2172246-05-6
- EN300-1559205
-
- インチ: 1S/C28H34N2O5/c1-16(2)26(27(32)33)17(3)29-25(31)14-18-12-19(13-18)30-28(34)35-15-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,16-19,24,26H,12-15H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: DAQPYLBHGQBXPU-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(NC(C)C(C(=O)O)C(C)C)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559205-2.5g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1559205-5.0g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559205-2500mg |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1559205-10.0g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559205-500mg |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1559205-100mg |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1559205-250mg |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1559205-0.1g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1559205-0.25g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1559205-1.0g |
3-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-2-(propan-2-yl)butanoic acid |
2172246-05-6 | 1g |
$3368.0 | 2023-06-05 |
3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acidに関する追加情報
Introduction to 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid (CAS No. 2172246-05-6)
3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid (CAS No. 2172246-05-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis and protein engineering. The unique structure of this compound, characterized by its cyclobutyl and isopropyl moieties, makes it a valuable tool in the development of novel therapeutic agents.
The cyclobutyl ring in the structure of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid imparts rigidity and conformational constraints, which can influence the binding properties and biological activity of the molecule. This feature is particularly important in the design of peptides and peptidomimetics, where precise control over the three-dimensional structure is crucial for optimizing interactions with target proteins.
The Fmoc protecting group, or 9-fluorenylmethoxycarbonyl, is a widely used reagent in solid-phase peptide synthesis (SPPS). It is known for its stability under mild acidic conditions and its ease of removal under basic conditions. The presence of this protecting group in 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid allows for stepwise synthesis of complex peptides with high purity and yield. This makes the compound an essential building block in the development of therapeutic peptides and peptidomimetics.
The isopropyl substituent on the butanoic acid moiety adds steric bulk to the molecule, which can affect its solubility, stability, and pharmacokinetic properties. This feature is particularly relevant in the context of drug delivery, where optimizing these properties can enhance the bioavailability and efficacy of the compound. Recent studies have shown that 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid exhibits favorable solubility profiles in both aqueous and organic solvents, making it suitable for various formulation strategies.
In terms of biological activity, 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid has been investigated for its potential as a lead compound in the development of new drugs. Preliminary studies have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. For example, it has shown promise as an inhibitor of proteases involved in viral replication, making it a potential candidate for antiviral therapies.
Furthermore, recent advancements in computational chemistry have enabled detailed molecular dynamics simulations to study the interactions between 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid and its target proteins. These simulations have provided valuable insights into the binding mechanisms and have guided the rational design of more potent analogs. The use of machine learning algorithms has also facilitated the identification of key structural features that contribute to the compound's biological activity.
The synthesis of 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid involves several well-established synthetic routes. One common approach involves the coupling of an Fmoc-amino cyclobutane derivative with an isopropyl-substituted butyric acid using standard peptide coupling reagents such as HATU or EDC·HCl. The resulting intermediate can then be further modified to introduce additional functional groups or to optimize its pharmacological properties.
In conclusion, 3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-2-(propan-2-yl)butanoic acid (CAS No. 2172246-05-6) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential biological activity, make it a valuable tool for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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